![molecular formula C7H11N3O2 B567733 (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-27-7](/img/structure/B567733.png)
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that exhibits a range of biological activities. The presence of both amino and carbonyl functional groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with a diketone can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been investigated for its potential as a drug candidate. Its structure allows it to interact with various biological pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown promise in reducing tumor growth in animal models.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage in models of stroke and neurodegenerative diseases by modulating neurotransmitter systems.
The biological activities of this compound have been explored through various studies:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The compound acts on specific receptors associated with neurotransmission and other physiological processes.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
Anticancer Research
A study conducted on the efficacy of this compound demonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition. The results indicated a reduction in cell viability and tumor size in treated subjects compared to controls.
Neuroprotection in Models of Stroke
In a preclinical trial involving animal models of ischemic stroke, the administration of this compound resulted in reduced neuronal death and improved functional recovery. The mechanism was linked to the modulation of glutamate receptors.
Antimicrobial Efficacy
Research into the antimicrobial properties revealed that this compound exhibited activity against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism.
Mechanism of Action
The mechanism of action of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit a range of biological activities.
Pyrimidine derivatives: These compounds also contain nitrogen atoms and have similar applications in medicine and industry.
Uniqueness
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H11N3O2
- CAS Number : 1609388-40-0
- Molecular Weight : 169.181 g/mol
Antioxidative Properties
Recent studies have highlighted the antioxidative potential of this compound. A significant study isolated this compound from Streptomyces mangrovisoli, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidative activity was assessed using various assays such as DPPH and ABTS radical scavenging tests, which indicated a strong capacity to neutralize reactive oxygen species (ROS) .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, and results indicated effectiveness against Gram-positive bacteria .
Study 1: Antioxidative Mechanism
In a study conducted by Hooi Leng Ser et al., the antioxidative properties of this compound were investigated in detail. The researchers used a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a significant reduction in cell death and ROS levels when treated with the compound compared to control groups .
Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study reported that this compound exhibited a dose-dependent inhibition of bacterial growth. Further research is required to explore its potential as an antimicrobial agent in clinical settings .
Data Summary
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H11N3O2 |
CAS Number | 1609388-40-0 |
Molecular Weight | 169.181 g/mol |
Antioxidative Activity | Strong (DPPH/ABTS assays) |
Neuroprotective Effects | Inhibition of neuronal apoptosis |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
(7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFSQQFFUNNMJ-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.